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Compound of Interest

Compound Name: (S)-benzyl piperidin-3-ylcarbamate

Cat. No.: B1300885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
chiral compound (S)-benzyl piperidin-3-ylcarbamate. Due to the limited availability of directly
published spectra for this specific molecule, this document compiles predicted data based on
the analysis of closely related compounds and established spectroscopic principles. It serves
as a valuable resource for the identification, characterization, and quality control of (S)-benzyl
piperidin-3-ylcarbamate in research and development settings.

Chemical Structure and Properties
« IUPAC Name: Benzyl ((3S)-piperidin-3-yl)carbamate

« Molecular Formula: C13H1sN202[1]

« Molecular Weight: 234.29 g/mol [1][2]

e CAS Number: 478646-33-2[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (S)-benzyl piperidin-3-ylcarbamate. These
predictions are derived from spectral data of analogous structures, including various
substituted benzylpiperidines and carbamates.
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'H NMR Spectroscopy

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35-7.25 m 5H Ar-H (Phenyl ring)
~5.10 s 2H O-CH2-Ph
~4.90 brs 1H NH-COO
~3.70 m 1H Piperidine CH-N
Piperidine CH2-N
~3.10-2.90 m 2H .
(axial)
Piperidine CH2-N
~2.70-2.50 m 2H .
(equatorial)
~1.90-1.40 m 4H Piperidine -CH2-CH2-
~1.60 brs 1H NH (piperidine)

Note: Chemical shifts are referenced to TMS (d 0.00 ppm). The broad singlet for the NH
protons may exchange with D20.

3C NMR Spectroscopy

Table 2: Predicted **C NMR Data (100 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~156.0 C=0 (Carbamate)
~136.5 Ar-C (Quaternary)
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67.0 O-CHz-Ph

~48.0 Piperidine CH-N
~46.0 Piperidine CH2-N
~31.0 Piperidine CH2z
~25.0 Piperidine CH2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
) N-H Stretch (Amine and

~ 3350 - 3300 Medium

Carbamate)
~ 3030 Medium C-H Stretch (Aromatic)
~ 2940, 2860 Medium C-H Stretch (Aliphatic)
~ 1690 Strong C=0 Stretch (Carbamate)
~ 1520 Medium N-H Bend (Amide I1)
~ 1250 Strong C-O Stretch (Carbamate)
~ 1100 Medium C-N Stretch

C-H Bend (Aromatic,
~ 740, 700 Strong

Monosubstituted)
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron lonization)

miz Proposed Fragment lon

234 [M]* (Molecular lon)

143 [M - C7H-O]*

108 [C7HsO]* (Benzyl alcohol radical cation)

o1 [C7H7]* (Tropylium ion, characteristic of benzyl
group)

84 [CsH1oN]* (Piperidine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-benzyl piperidin-3-

ylcarbamate in ~0.7 mL of deuterated chloroform (CDCIs).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

o Acquire a one-pulse proton spectrum.

o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

o Process the data with a line broadening of 0.3 Hz.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

o Process the data with a line broadening of 1-2 Hz.

IR Spectroscopy

e Sample Preparation:

o Thin Film (for oils): If the sample is an oil, a small drop can be placed directly between two
KBr or NaCl plates.

o KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.
Press the mixture into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Record the sample spectrum from approximately 4000 to 400 cm™21.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS).

 lonization: Use Electron lonization (El) at 70 eV for fragmentation analysis. Electrospray
lonization (ESI) can be used for softer ionization to primarily observe the molecular ion.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.
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Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical
structure of (S)-benzyl piperidin-3-ylcarbamate.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (S)-benzyl piperidin-3-
ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300885#spectroscopic-data-for-s-benzyl-piperidin-
3-ylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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